2-ethyl-N-(4-methylphenyl)butanamide
Description
2-ethyl-N-(4-methylphenyl)butanamide is a butanamide derivative characterized by a four-carbon acyl chain with an ethyl substituent at the second position and an amide nitrogen bonded to a para-methyl-substituted phenyl group. Its molecular formula is C₁₃H₁₉NO (molecular weight: 205.3 g/mol). The compound’s structure combines steric bulk from the ethyl branch with the electron-donating methyl group on the aromatic ring, which may influence its physicochemical properties and reactivity. While specific biological data for this compound are unavailable in the provided evidence, comparisons with structurally related analogs can highlight trends in substituent effects and applications.
Properties
IUPAC Name |
2-ethyl-N-(4-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-11(5-2)13(15)14-12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHJVHZDATWRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(4-methylphenyl)butanamide typically involves the reaction of 4-methylphenylamine with 2-ethylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(4-methylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-ethyl-N-(4-methylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The para-methyl group in 2-ethyl-N-(4-methylphenyl)butanamide is a key feature shared with several analogs. Substitutions at the para position modulate electronic and steric properties:
- N-(4-Acetylphenyl)butanamide (CAS 324580-52-1) replaces the methyl group with an acetyl moiety, introducing an electron-withdrawing carbonyl group.
- 4-Methoxybutyrylfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide) incorporates a methoxy group, which is electron-donating via resonance. However, its piperidine ring and fentanyl-like structure confer opioid activity, unlike the simpler target compound .
- 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide features a nitro group (strong electron-withdrawing) at the para position and an ortho-methyl group. The nitro group significantly decreases solubility in nonpolar solvents and may enhance stability toward oxidation .
Key Insight:
Electron-donating groups (e.g., methyl, methoxy) increase aromatic ring electron density, favoring electrophilic aromatic substitution, while electron-withdrawing groups (e.g., acetyl, nitro) reduce reactivity but may improve thermal stability.
Acyl Chain Modifications
The ethyl branch at the second carbon of the butanamide chain distinguishes the target compound from linear-chain analogs:
- N-(4-Methylphenyl)propanamide (4-methylfentanyl analog) has a shorter three-carbon acyl chain, which reduces lipophilicity compared to butanamide derivatives. Shorter chains may decrease membrane permeability .
- 4-Methoxybutyrylfentanyl shares the butanamide backbone but includes a piperidine ring, enhancing receptor binding affinity in opioid analogs. The target compound’s lack of this moiety suggests divergent biological applications .
Key Insight:
Physicochemical Properties
The table below compares structural and theoretical physicochemical properties of this compound with analogs:
Key Trends:
- Lipophilicity : Branched chains (e.g., ethyl) increase logP values, enhancing membrane permeability.
- Solubility: Nitro and acetyl groups reduce solubility in nonpolar solvents due to increased polarity.
- Stability : Electron-withdrawing groups (e.g., nitro) may enhance resistance to oxidative degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
